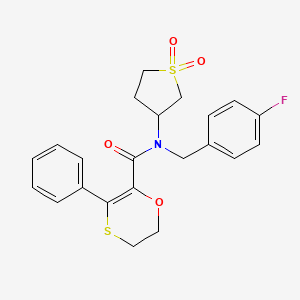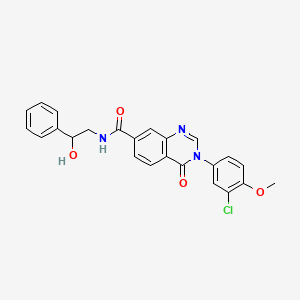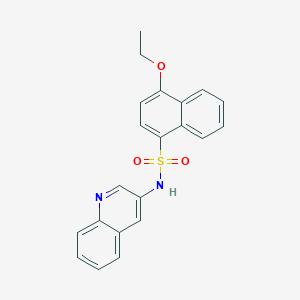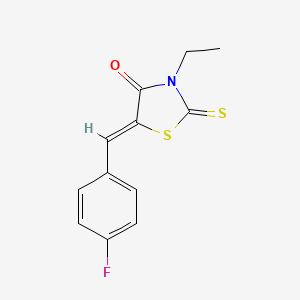![molecular formula C14H17N5OS B12181585 N-cyclopentyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12181585.png)
N-cyclopentyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: is a complex organic compound that features a unique combination of cyclopentyl, tetrazole, and cyclopenta[b]thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentylamine, 1H-tetrazole, and cyclopenta[b]thiophene-3-carboxylic acid.
Step 1: Cyclopentylamine is reacted with cyclopenta[b]thiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Step 2: The resulting amide is then subjected to a tetrazole formation reaction using sodium azide and triethyl orthoformate under acidic conditions to introduce the tetrazole ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and tetrazole formation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the tetrazole ring using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace one of the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Amines or thiols, in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its ability to coordinate with metal centers.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology and Medicine:
Antibacterial and Antifungal Agents: The tetrazole moiety is known for its biological activity, making this compound a potential candidate for the development of new antibacterial and antifungal agents.
Anti-inflammatory Agents: The compound’s structure suggests potential anti-inflammatory properties, which could be explored in medicinal chemistry.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. The cyclopentyl and thiophene rings contribute to the compound’s overall hydrophobicity, facilitating its passage through cell membranes and enhancing its bioavailability.
Comparison with Similar Compounds
- N-cyclopentyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
- N-cyclopentyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Comparison:
- Uniqueness: The presence of the carboxamide group in N-cyclopentyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide distinguishes it from its carboxylic acid and ester counterparts, potentially altering its biological activity and chemical reactivity.
- Biological Activity: The carboxamide group may enhance the compound’s ability to interact with biological targets, making it a more potent inhibitor of enzymes compared to its carboxylic acid and ester analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H17N5OS |
|---|---|
Molecular Weight |
303.39 g/mol |
IUPAC Name |
N-cyclopentyl-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C14H17N5OS/c20-13(16-9-4-1-2-5-9)12-10-6-3-7-11(10)21-14(12)19-8-15-17-18-19/h8-9H,1-7H2,(H,16,20) |
InChI Key |
ZHXWLASVSAVCOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one](/img/structure/B12181503.png)
![2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide](/img/structure/B12181519.png)

![4-{[6-(4-oxoquinazolin-3(4H)-yl)hexanoyl]amino}benzamide](/img/structure/B12181536.png)
![N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12181543.png)
![5-fluoro-3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B12181549.png)

![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B12181564.png)

![methyl 2-(2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)acetate](/img/structure/B12181571.png)

![1-(2-methoxyphenyl)-2,5-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrrole-3-carboxamide](/img/structure/B12181574.png)
![4-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid](/img/structure/B12181575.png)
